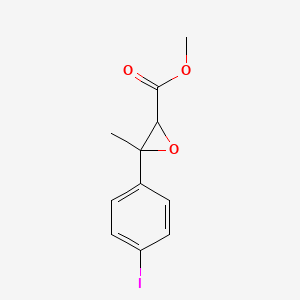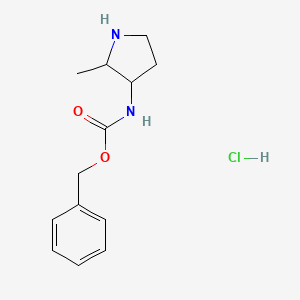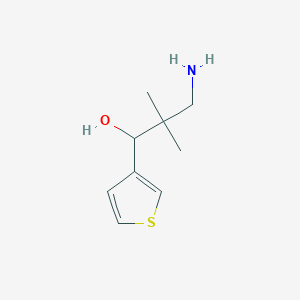
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, acetone, and ammonia.
Formation of Intermediate: The thiophene ring is functionalized through a series of reactions, including halogenation and subsequent substitution reactions, to introduce the desired functional groups.
Final Product Formation: The intermediate is then subjected to reductive amination to introduce the amino group, followed by hydroxylation to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: Similar structure with a dimethylamino group instead of an amino group.
3-(Dimethylamino)-1,2-propanediol: Contains a dimethylamino group and two hydroxyl groups.
Uniqueness
3-Amino-2,2-dimethyl-1-(thiophen-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the amino and hydroxyl groups offer sites for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-1-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-3-4-12-5-7/h3-5,8,11H,6,10H2,1-2H3 |
Clé InChI |
CZNZMUOJIIOVIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1=CSC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


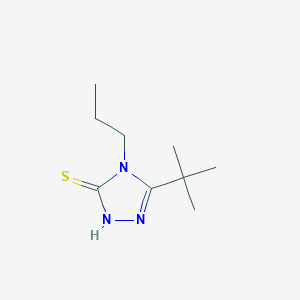
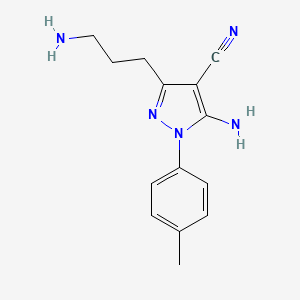
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
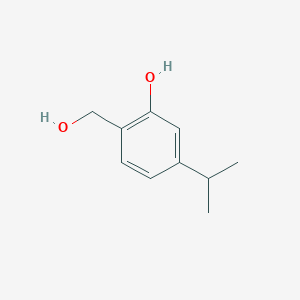
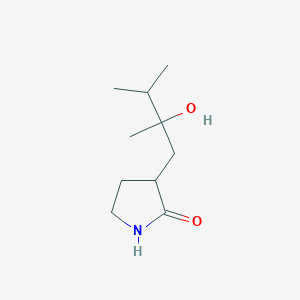
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)

![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13165428.png)

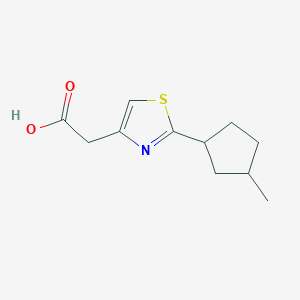
![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)

